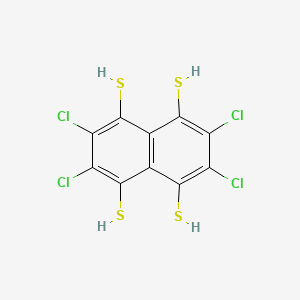
2,3,6,7-Tetrachloronaphthalene-1,4,5,8-tetrathiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6,7-Tetrachloronaphthalene-1,4,5,8-tetrathiol is a chemical compound that belongs to the class of polychlorinated naphthalenes This compound is characterized by the presence of four chlorine atoms and four thiol groups attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetrachloronaphthalene-1,4,5,8-tetrathiol typically involves the chlorination of naphthalene followed by the introduction of thiol groups. One common method involves the reaction of naphthalene with chlorine gas in the presence of a catalyst to form 2,3,6,7-tetrachloronaphthalene. This intermediate is then reacted with thiol-containing reagents under specific conditions to introduce the thiol groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and thiolation processes. The reaction conditions, such as temperature, pressure, and the choice of catalysts, are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2,3,6,7-Tetrachloronaphthalene-1,4,5,8-tetrathiol undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The chlorine atoms can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents, such as sodium hydroxide or ammonia, are employed for substitution reactions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, less chlorinated naphthalenes, and substituted naphthalenes with various functional groups.
Scientific Research Applications
2,3,6,7-Tetrachloronaphthalene-1,4,5,8-tetrathiol has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,3,6,7-Tetrachloronaphthalene-1,4,5,8-tetrathiol involves its interaction with specific molecular targets and pathways. The thiol groups can form covalent bonds with proteins and enzymes, leading to the modulation of their activity. The chlorine atoms may also contribute to the compound’s reactivity and interaction with biological molecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,3,6,7-Tetrachloronaphthalene: Lacks the thiol groups and has different chemical properties.
1,4,5,8-Tetrachloronaphthalene: Similar structure but different positions of chlorine atoms.
Naphthalene-1,4,5,8-tetrathiol: Lacks the chlorine atoms and has different reactivity.
Uniqueness
2,3,6,7-Tetrachloronaphthalene-1,4,5,8-tetrathiol is unique due to the presence of both chlorine and thiol groups, which impart distinct chemical properties and reactivity
Properties
CAS No. |
175789-64-7 |
|---|---|
Molecular Formula |
C10H4Cl4S4 |
Molecular Weight |
394.2 g/mol |
IUPAC Name |
2,3,6,7-tetrachloronaphthalene-1,4,5,8-tetrathiol |
InChI |
InChI=1S/C10H4Cl4S4/c11-3-5(13)9(17)2-1(7(3)15)8(16)4(12)6(14)10(2)18/h15-18H |
InChI Key |
MRDWGQRRTRULHO-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1S)Cl)Cl)S)C(=C(C(=C2S)Cl)Cl)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


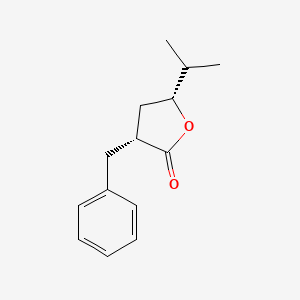

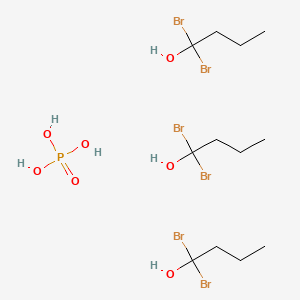
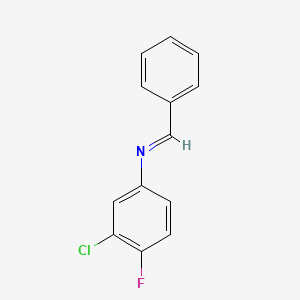
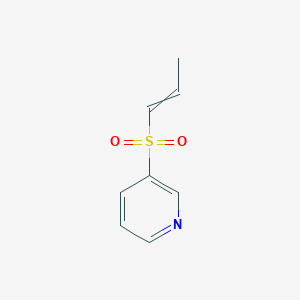
![Benzene, 1-[bis(ethylthio)methyl]-2-nitro-](/img/structure/B14256950.png)
![(2S,3S,5R)-3-ethyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14256954.png)
![[3-(10H-Phenothiazin-10-YL)propyl]phosphonic acid](/img/structure/B14256964.png)
![4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B14256968.png)
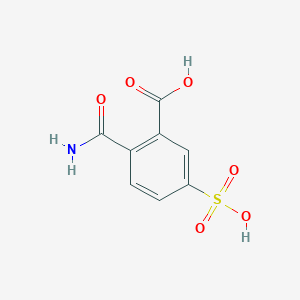
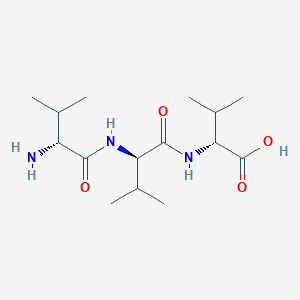
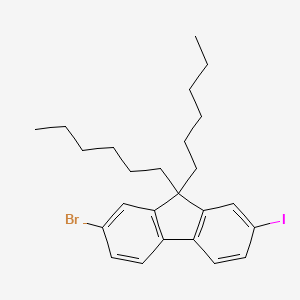
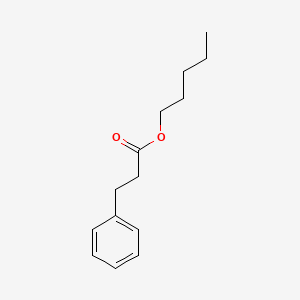
![4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14256983.png)
